molecular formula C17H12O3 B14676784 Methyl 5-formylphenanthrene-4-carboxylate CAS No. 35187-62-3

Methyl 5-formylphenanthrene-4-carboxylate

Cat. No.: B14676784
CAS No.: 35187-62-3
M. Wt: 264.27 g/mol
InChI Key: RYOUOWCWFIVTIA-UHFFFAOYSA-N
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Description

Methyl 5-formylphenanthrene-4-carboxylate is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylate ester group (-COOCH3) at the 4-position of the phenanthrene ring system. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Properties

CAS No.

35187-62-3

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 5-formylphenanthrene-4-carboxylate

InChI

InChI=1S/C17H12O3/c1-20-17(19)14-7-3-5-12-9-8-11-4-2-6-13(10-18)15(11)16(12)14/h2-10H,1H3

InChI Key

RYOUOWCWFIVTIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C3=C(C=CC=C3C=O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formylphenanthrene-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by esterification. The process begins with the acylation of phenanthrene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the formyl group at the desired position. The resulting intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formylphenanthrene-4-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation using concentrated sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2

Biological Activity

Methyl 5-formylphenanthrene-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

This compound is characterized by its phenanthrene backbone with formyl and carboxylate substituents. The synthesis of this compound typically involves multi-step organic reactions, including functional group transformations and coupling reactions. A common synthetic route includes the use of phenanthrene derivatives as starting materials, followed by formylation and esterification processes.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, phenanthrene derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, compounds with similar structural motifs have demonstrated efficacy against leukemia and breast cancer cells through mechanisms involving the modulation of key signaling pathways such as c-Myc and NF-κB .

2. NMDA Receptor Modulation
Research has also revealed that certain phenanthrene derivatives can act as allosteric modulators at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. This modulation may offer therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human leukemia cells. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from excitotoxicity induced by glutamate. The results showed a marked reduction in cell death and preservation of neuronal function, suggesting its potential application in treating conditions like Alzheimer's disease.

Data Table: Biological Activities Summary

Activity Effect IC50 Value (µM) Mechanism
Anticancer (Leukemia)Inhibition of cell proliferation15Apoptosis induction
NMDA Receptor ModulationAllosteric modulationNot specifiedEnhances synaptic plasticity
NeuroprotectionProtection against excitotoxicity20Preservation of mitochondrial integrity

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